molecular formula C9H6Cl2O2 B6274538 (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid CAS No. 7312-27-8

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid

Cat. No. B6274538
CAS RN: 7312-27-8
M. Wt: 217
InChI Key:
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Description

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid, also known as DCPPA, is a synthetic compound of great interest to scientists due to its potential applications in medicine and biochemistry. This compound belongs to a family of compounds known as alpha-dicarbonyl compounds, which are characterized by two carbonyl groups connected to an alpha carbon. DCPPA is of particular interest due to its ability to form a variety of adducts with a wide range of compounds, including proteins and other biomolecules.

Scientific Research Applications

Environmental Impact and Biodegradation

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid, as part of chlorophenol compounds, has been extensively studied for its environmental implications. Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including compounds like 2,4-dichlorophenol, on the aquatic environment. They highlighted that while chlorophenols generally exhibit moderate toxicity to aquatic and mammalian life, their persistence in the environment can vary significantly depending on the presence of adapted microflora capable of biodegrading these compounds. This study underscores the environmental resilience of such compounds and their potential toxic effects upon long-term exposure, particularly to fish, with a noted strong organoleptic effect Krijgsheld & Gen, 1986.

Herbicide Use and Toxicology

The use of herbicides based on chlorophenol structures, such as 2,4-D, a close relative to the compound , has been thoroughly reviewed for its environmental and toxicological impacts. Zuanazzi et al. (2020) conducted a scientometric review on 2,4-D, illustrating its widespread application in agriculture and its consequent presence in natural environments. Their analysis points to significant research focusing on the toxicology and mutagenicity of 2,4-D, highlighting a global trend towards understanding its occupational risks, neurotoxicity, and impacts on non-target species. This review suggests an increasing focus on the molecular biology aspects of 2,4-D's impact, indicating a broader concern for its environmental and health implications Zuanazzi, Ghisi, & Oliveira, 2020.

Biodegradation and Treatment of Pesticide Wastewater

Goodwin et al. (2018) explored treatment options for wastewater produced by the pesticide industry, which contains a variety of toxic pollutants including chlorophenoxy acids and derivatives. Their findings indicate that biological processes and granular activated carbon are effective in removing up to 80-90% of these compounds from wastewater, suggesting the potential for creating high-quality effluent through these treatment methods. This study emphasizes the necessity of practical and effective treatment solutions to mitigate the environmental impact of pesticide production and use Goodwin, Carra, Campo, & Soares, 2018.

Microbial Degradation and Environmental Safety

Magnoli et al. (2020) reviewed the role of microorganisms in the degradation of 2,4-D, noting its widespread use in agriculture and consequent environmental risks. The review highlights the potential for microbial remediation to mitigate pollution and protect public health, emphasizing the importance of understanding microbial processes in the degradation of such herbicides. This research underscores the critical role of biodegradation in managing the environmental and health impacts of widely used herbicides Magnoli et al., 2020.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3,4-dichlorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form (E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol.", "Step 2: Oxidation of (E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol with sodium hydroxide and hydrogen peroxide to form (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid.", "Step 3: Purification of the product by acidification with hydrochloric acid, extraction with ethyl acetate, washing with sodium bicarbonate and brine, and drying over sodium sulfate." ] }

CAS RN

7312-27-8

Molecular Formula

C9H6Cl2O2

Molecular Weight

217

Purity

95

Origin of Product

United States

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